molecular formula C12H11ClN2O2 B11865827 Ethyl 2-(3-chloroquinoxalin-2-yl)acetate

Ethyl 2-(3-chloroquinoxalin-2-yl)acetate

Cat. No.: B11865827
M. Wt: 250.68 g/mol
InChI Key: UBNPVZPACVCEQE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloroquinoxalin-2-yl)acetate (CAS No: 10176-22-4) is a quinoxaline-based organic compound with the molecular formula C13H10ClN3O2 and a molecular weight of 275.69. This compound serves as a versatile synthetic intermediate and key building block in organic chemistry and drug discovery research. Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles known for their wide range of pharmacological properties. Related structural analogs have demonstrated substantial potential in medicinal chemistry, exhibiting antibacterial activity and serving as potential anticancer agents . The 3-chloro substituent on the quinoxaline ring makes this ester a valuable precursor for further functionalization via nucleophilic substitution reactions, allowing researchers to develop a diverse array of more complex molecules for biological evaluation. The compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 2-(3-chloroquinoxalin-2-yl)acetate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-11(16)7-10-12(13)15-9-6-4-3-5-8(9)14-10/h3-6H,2,7H2,1H3

InChI Key

UBNPVZPACVCEQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N=C1Cl

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Ethyl 2 3 Chloroquinoxalin 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR have been employed to characterize Ethyl 2-(3-chloroquinoxalin-2-yl)acetate, revealing the precise chemical environment of each nucleus.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the ethyl group and the protons of the quinoxaline (B1680401) ring system. The ethyl ester moiety is identified by a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, a classic pattern resulting from spin-spin coupling. The methylene bridge (COCH₂) attached directly to the quinoxaline ring appears as a distinct singlet. The four aromatic protons on the benzene (B151609) portion of the quinoxaline ring typically appear as a complex multiplet in the downfield region of the spectrum.

Detailed chemical shifts and coupling constants are summarized in the table below.

ProtonsChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
CH₃ (ethyl)1.28Triplet7.2
OCH₂ (ethyl)4.28Quartet7.2
COCH₂4.34SingletN/A
Ar-H7.81 - 8.08MultipletN/A

Data sourced from studies conducted in CDCl₃ solvent.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The spectrum shows distinct signals for the carbons of the ethyl group, the methylene bridge, the ester carbonyl group, and the eight carbons of the quinoxaline ring. The carbonyl carbon is typically observed significantly downfield, a characteristic feature of ester groups. The carbons of the quinoxaline ring appear in the aromatic region of the spectrum.

Key ¹³C NMR chemical shifts are presented in the following table.

Carbon AtomChemical Shift (δ ppm)
CH₃ (ethyl)14.1
COCH₂40.7
OCH₂ (ethyl)62.2
Aromatic C128.8, 129.3, 130.9, 131.9, 140.7, 141.2
C-Cl143.9
C-CH₂144.2
C=O167.1

Data sourced from a study conducted in CDCl₃ solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound shows a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). Other significant peaks include those for C-H bonds in the alkyl and aromatic regions, C=N and C=C stretching vibrations characteristic of the quinoxaline ring, and the C-O stretching of the ester.

A summary of the main IR absorption bands is provided below.

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ester)1739 - 1743Strong, Stretching
C=N, C=C (Aromatic)1558 - 1600Stretching
C-O (Ester)1250Stretching
C-Cl765Stretching

Data sourced from analyses using the KBr pellet method.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

While specific GC-MS fragmentation analysis for this compound is not detailed in the available literature, this technique is suitable for volatile compounds like this compound. It would be expected to show a molecular ion peak corresponding to its molecular weight and fragment ions resulting from the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functional group.

LC-MS analysis has successfully confirmed the molecular weight of this compound. In mass spectra obtained via this method, the compound is typically detected as its protonated molecular ion [M+H]⁺. The observed mass-to-charge ratio (m/z) aligns precisely with the calculated molecular weight, confirming the identity of the synthesized compound.

TechniqueObserved Ionm/z ValueCalculated Mass
Mass Spec (EI)[M]⁺250250.68
Mass Spec (EI)[M+2]⁺252N/A

The presence of the [M+2]⁺ peak at an intensity of approximately one-third of the [M]⁺ peak is characteristic of a molecule containing one chlorine atom.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a synthesized compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₁₂H₁₁ClN₂O₂, the exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ that corresponds precisely to this calculated mass, thereby confirming its elemental formula and distinguishing it from other potential compounds with the same nominal mass. For instance, new quinoxaline-based emitters have been fully characterized using high-resolution mass spectrometry, among other techniques, to confirm their structures. researchgate.net

The expected theoretical monoisotopic mass for C₁₂H₁₁ClN₂O₂ is 266.0458 g/mol . An experimental HRMS measurement would aim to match this value to within a few parts per million (ppm), offering definitive evidence of the compound's identity.

X-ray Crystallography for Solid-State Structure Elucidation

While the specific single-crystal X-ray structure of this compound is not detailed in the available literature, extensive crystallographic studies have been conducted on closely related quinoxaline derivatives. These analyses offer valuable insights into the likely structural characteristics of the title compound.

For example, the crystal structure of Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate , a structurally similar compound, has been thoroughly elucidated. nih.govresearchgate.net This analysis revealed that the quinoxaline moiety is nearly planar. nih.govresearchgate.net Another fundamental related structure, 2-Chloroquinoxaline , has also been characterized, providing data on the core chloroquinoxaline unit. nih.govresearchgate.net In its crystal structure, the planar molecules are arranged with close chlorine atom contacts, suggesting weak Cl⋯Cl interactions that form a supramolecular chain. nih.govresearchgate.net

The crystallographic data for these related compounds are summarized below, providing a predictive framework for the solid-state structure of this compound.

CompoundCrystal SystemSpace GroupUnit Cell Dimensions
Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate nih.govresearchgate.netMonoclinicP2₁/ca = 12.2009(17) Å b = 8.3544(9) Å c = 13.9179(17) Å β = 104.980(5)°
2-Chloroquinoxaline nih.govresearchgate.netMonoclinicP2₁/na = 9.1299(2) Å b = 3.8082(1) Å c = 21.0777(6) Å β = 93.028(2)°

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that govern crystal packing. nih.gov This method maps the close contacts between neighboring molecules in a crystal, providing a detailed picture of forces such as hydrogen bonds and π-stacking. nih.goviucr.org

The relative contributions of the most significant intermolecular contacts for this related structure are detailed in the table below.

Interaction TypeContribution to Hirshfeld Surface (%)
H···H37.6% nih.govresearchgate.net
H···O/O···H22.7% nih.govresearchgate.net
H···Cl/Cl···H13.1% nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The quinoxaline ring system is a known chromophore, and its derivatives typically exhibit characteristic absorption bands corresponding to π→π* transitions. nih.gov

Studies on various quinoxaline derivatives show that their electronic absorption spectra are influenced by the nature and position of substituents on the quinoxaline core, as well as the solvent used for analysis. nih.govresearchgate.net For example, the electronic absorption spectra of several quinoxaline derivatives measured in dimethylsulfoxide (DMSO) show multiple absorption maxima (λmax). nih.gov A slight shift in the position of these bands can be observed when the solvent is changed, reflecting the interaction between the solvent and the molecule. nih.gov Research into quinoxaline derivatives has focused on synthesizing molecules with improved optical features, such as broadened absorption patterns, by modifying their chemical structure. rsc.org

The table below presents typical absorption maxima for related quinoxaline compounds, illustrating the electronic transitions characteristic of this class of heterocycles.

Compound TypeSolventAbsorption Maxima (λmax, nm)Reference
Substituted Quinoxaline DerivativesDMSO~240-250, ~320-340 nih.gov
Quinoxalin-2(1H)-oneVarious~280-340 researchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of synthesized compounds and for assessing their purity. Among these, Thin Layer Chromatography is a simple, rapid, and sensitive method.

Thin Layer Chromatography (TLC) is a fundamental analytical technique widely used to monitor the progress of chemical reactions. libretexts.org In the synthesis of quinoxaline derivatives, TLC is routinely employed to track the consumption of starting materials (e.g., ortho-phenylenediamines and 1,2-dicarbonyl compounds) and the formation of the desired product. chemistryjournal.inorientjchem.orgnih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel as the stationary phase. miamioh.edu The plate is then developed in a chamber containing an appropriate mobile phase, which is usually a mixture of solvents like n-hexane and ethyl acetate (B1210297). chemistryjournal.inorientjchem.orgwalisongo.ac.id The separated spots are visualized, often under UV light, allowing for a qualitative assessment of the reaction's progress. miamioh.edu The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. chemistryjournal.inresearchgate.net This method is valued for its simplicity and the speed with which it provides results, making it an essential tool in synthetic organic chemistry. libretexts.org

Column Chromatography for Compound Isolation

Following the synthesis of this compound, isolation and purification of the target compound from the crude reaction mixture are critical steps to ensure a high degree of purity for subsequent spectroscopic analysis and characterization. Flash column chromatography is a widely employed and efficient technique for this purpose, utilizing a stationary phase of silica gel and a carefully selected mobile phase to separate the desired product from unreacted starting materials, byproducts, and other impurities.

The principle of separation is based on the differential adsorption of the various components in the mixture to the polar silica gel stationary phase. A non-polar mobile phase, typically a mixture of hexane (B92381) and ethyl acetate, is passed through the column. rochester.eduwfu.edurochester.eduijpdt.com Compounds with lower polarity spend more time in the mobile phase and are eluted from the column more quickly. Conversely, more polar compounds interact more strongly with the silica gel and are retained for longer, thus eluting later.

For quinoxaline derivatives, a common practice involves the use of a gradient elution system. The purification process typically begins with a solvent system of low polarity, such as a high ratio of hexane to ethyl acetate. This allows for the elution of non-polar impurities. The polarity of the mobile phase is then gradually increased by increasing the proportion of ethyl acetate. This systematic increase in solvent polarity effectively dislodges compounds of increasing polarity from the silica gel, allowing for the separation and collection of distinct fractions.

The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which analyzes the composition of the fractions collected from the column. rochester.edu Fractions containing the pure this compound, as determined by comparison to a reference spot on the TLC plate, are then combined. The final step involves the removal of the solvent from the combined fractions under reduced pressure, yielding the purified compound.

A representative set of parameters for the purification of a quinoxaline derivative via flash column chromatography is detailed in the table below.

Table 1: Representative Parameters for Flash Column Chromatography Purification

ParameterDescriptionDetails
Stationary Phase The solid adsorbent medium packed into the column.Silica Gel (60 Å, 230-400 mesh) ijpdt.com
Mobile Phase (Eluent) The solvent system used to move the sample through the stationary phase.Hexane/Ethyl Acetate (Gradient Elution) rochester.edu
Gradient Elution The process of changing the mobile phase composition during the separation.Starting with 100% Hexane, gradually increasing to a 4:1 Hexane/Ethyl Acetate ratio.
Sample Loading The method of introducing the crude product onto the column.The crude product is dissolved in a minimal amount of dichloromethane (B109758) and applied to the top of the silica gel column. rochester.edu
Monitoring Technique used to track the separation and identify fractions containing the desired product.Thin-Layer Chromatography (TLC) with UV light visualization. rochester.edu
Post-Purification The final step to obtain the solid, pure compound.Fractions containing the pure product are combined and the solvent is removed via rotary evaporation.

This systematic approach ensures the effective isolation of this compound, providing a sample of high purity suitable for unambiguous structural and spectroscopic characterization.

Chemical Transformations and Derivatization Strategies of Ethyl 2 3 Chloroquinoxalin 2 Yl Acetate

Reactions at the Ester Functionality

The ethyl acetate (B1210297) side chain at the 2-position of the quinoxaline (B1680401) ring provides a handle for several classical ester transformations. These reactions allow for the modification of the ester group into other functional groups, such as different esters, amides, hydrazides, and alcohols.

Transesterification and Saponification Reactions

The ethyl ester of 2-(3-chloroquinoxalin-2-yl)acetate can undergo transesterification in the presence of an alcohol and a catalyst. This reaction involves the exchange of the ethyl group for a different alkyl or aryl group, yielding a new ester. The process is typically catalyzed by either an acid or a base. Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by another alcohol. Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the ester carbonyl.

Saponification, the hydrolysis of the ester under basic conditions, converts Ethyl 2-(3-chloroquinoxalin-2-yl)acetate into its corresponding carboxylate salt, 2-(3-chloroquinoxalin-2-yl)acetate. Subsequent acidification yields the carboxylic acid, a key intermediate for further derivatization. This reaction is typically carried out using aqueous solutions of strong bases like sodium hydroxide (B78521) or potassium hydroxide. The reaction is essentially irreversible as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol byproduct.

Table 1: Representative Hydrolysis and Transesterification Reactions

Reaction TypeReagents & ConditionsProductNotes
Saponification1. NaOH (aq), Heat 2. HCl (aq)2-(3-chloroquinoxalin-2-yl)acetic acidStandard hydrolysis to the carboxylic acid.
Transesterification (Acid-catalyzed)Methanol (B129727) (CH₃OH), H₂SO₄ (cat.), HeatMthis compoundEquilibrium process; requires excess methanol.
Transesterification (Base-catalyzed)Sodium methoxide (B1231860) (NaOCH₃), Methanol (CH₃OH)Mthis compoundGenerally faster than acid-catalyzed reaction.

Conversion to Amides and Hydrazides

The ester functionality is readily converted into amides and hydrazides, which are important precursors for the synthesis of various biologically active compounds.

The reaction with hydrazine (B178648) hydrate (B1144303), typically in a solvent like ethanol (B145695) at reflux, efficiently converts the ethyl ester into 2-(3-chloroquinoxalin-2-yl)acetohydrazide. nih.govepstem.net This hydrazide is a versatile intermediate. For instance, it can be treated with a mixture of sodium nitrite (B80452) and hydrochloric acid to generate a highly reactive acyl azide (B81097) in situ. This azide can then be coupled with various primary or secondary amines or with amino acid esters to form the corresponding N-substituted 2-(3-chloroquinoxalin-2-yl)acetamides. nih.gov This azide coupling method is effective for forming amide bonds under relatively mild conditions. nih.gov

Direct aminolysis of the ester with an amine is also possible, though it often requires higher temperatures or catalysis compared to the hydrazinolysis reaction.

Table 2: Synthesis of Hydrazide and Amide Derivatives

Starting MaterialReagents & ConditionsProductYieldReference
Ethyl-(3-phenyl-quinoxalin-2-ylsulfanyl)acetateHydrazine hydrate (80%), Absolute ethanol, Reflux 4h(3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide82% nih.gov
(3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide1. NaNO₂, HCl (aq), 0-5°C 2. Glycine methyl ester hydrochloride, Et₃N, Ethyl acetate, -5°C to 25°CMethyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]acetateGood nih.gov
(3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide*1. NaNO₂, HCl (aq), 0-5°C 2. Propylamine, Ethyl acetate, -5°C to 25°CN-Propyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamideGood nih.gov

*Data from a closely related analogue, Ethyl-(3-phenyl-quinoxalin-2-ylsulfanyl)acetate.

Reduction of the Ester Group

The ester group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting this compound into 2-(3-chloroquinoxalin-2-yl)ethanol. doubtnut.commasterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. masterorganicchemistry.com Due to the high reactivity of LiAlH₄, the reaction must be carried out under anhydrous conditions, and any excess reagent must be carefully quenched during the workup procedure, often with ethyl acetate followed by an aqueous solution. reddit.comic.ac.uk

Modifications of the Quinoxaline Ring

The quinoxaline ring itself, particularly due to the presence of the chlorine atom, is the site of significant chemical reactivity.

Nucleophilic Displacement of the Chlorine Atom

The quinoxaline ring is an electron-deficient heteroaromatic system. This electron deficiency is enhanced by the presence of the two nitrogen atoms, making the carbon atoms of the pyrazine (B50134) ring electrophilic. Consequently, the chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgwikipedia.org This reaction is a powerful tool for introducing a wide variety of functional groups onto the quinoxaline core. udayton.eduresearchgate.net

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinoxaline ring is restored. masterorganicchemistry.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine atom, providing access to 3-amino-, 3-alkoxy-, and 3-thio-substituted quinoxaline derivatives, respectively. researchgate.net

Table 3: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophileReagents & ConditionsProduct ClassNotes
Primary/Secondary Amine (R₂NH)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH), HeatEthyl 2-(3-(dialkylamino)quinoxalin-2-yl)acetateA common method for synthesizing 3-aminoquinoxalines.
Alkoxide (RO⁻)ROH, NaH or K₂CO₃, HeatEthyl 2-(3-alkoxyquinoxalin-2-yl)acetateProvides access to quinoxaline ethers.
Thiolate (RS⁻)RSH, Base (e.g., Et₃N), Solvent (e.g., DMF)Ethyl 2-(3-(alkylthio)quinoxalin-2-yl)acetateForms quinoxaline thioethers.
Phenoxide (ArO⁻)ArOH, K₂CO₃, DMF, 145°CEthyl 2-(3-phenoxyquinoxalin-2-yl)acetateReaction conditions based on similar 2,6-dichloroquinoxaline (B50164) reactions. chemicalbook.com

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) on the fused benzene ring of the quinoxaline system is generally challenging. The pyrazine ring acts as a strong electron-withdrawing group due to the high electronegativity of the two nitrogen atoms, which deactivates the entire heterocyclic system towards attack by electrophiles. This deactivating effect extends to the fused benzene ring.

Despite this deactivation, electrophilic substitution can be achieved under forcing conditions. Theoretical and experimental studies on quinoxaline itself indicate that substitution occurs preferentially at the C-5 and C-8 positions of the benzene ring. sgbaukrc.ac.in Therefore, reactions such as nitration (using a mixture of nitric acid and sulfuric acid) or halogenation (using a halogen with a Lewis acid catalyst) on this compound would be expected to yield a mixture of the 5- and 8-substituted isomers, with the reaction requiring harsher conditions than those used for benzene itself. The presence of the existing chloro and ethyl acetate substituents further complicates the regioselectivity and reactivity.

Reactions at the Nitrogen Atoms of the Pyrazine Ring

The pyrazine ring of the quinoxaline system contains two nitrogen atoms which, while being weakly basic due to their diazine nature, are susceptible to electrophilic attack, leading to the formation of N-oxides or N-alkylation products. These reactions can significantly alter the electronic properties and biological profile of the molecule.

One key transformation is N-oxidation. The quinoxaline nucleus can be oxidized to form quinoxaline 1,4-di-N-oxide derivatives. nih.gov This is typically achieved using oxidizing agents such as peroxy acids. The introduction of N-oxide functionalities enhances the electron-deficient character of the quinoxaline ring, making it more susceptible to nucleophilic attack and modifying its potential as a therapeutic agent. For instance, various ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives have been synthesized and evaluated for their antiamoebic activity. nih.gov

N-alkylation represents another important reaction pathway. While the title compound already possesses a substituent at the C2 position, the nitrogen at the N1 position of a related precursor, 7-chloro-3-methylquinoxalin-2(1H)-one, has been shown to undergo alkylation with ethyl 2-chloroacetate. nih.gov This reaction, typically carried out in the presence of a base like potassium bicarbonate and a phase-transfer catalyst, results in the formation of an N-C bond, attaching the ethyl acetate moiety directly to the pyrazine ring nitrogen. nih.gov This demonstrates the nucleophilicity of the ring nitrogen and its availability for constructing more complex derivatives.

The electrochemical behavior of related N-alkylated systems has also been investigated. Studies on N(5)-ethyl-flavinium derivatives, which share the N-alkylated diazine motif, reveal complex oxidation patterns that can involve proton-coupled electron transfer (PCET) and the release of protons from the N-alkyl chain under electrochemical conditions. nih.govresearchgate.net This suggests that the nitrogen centers and their substituents can play a crucial role in the redox properties of the molecule.

Reaction TypeReagents and ConditionsProduct TypeReference
N-Oxidation Peroxy acids (e.g., m-CPBA)Quinoxaline 1,4-di-N-oxide nih.gov
N-Alkylation Ethyl 2-chloroacetate, K₂CO₃, BTBA, DMF, refluxN1-substituted quinoxalin-2-one nih.gov
Electrochemical Oxidation Cyclic VoltammetryOxidized species, potential for PCET nih.govresearchgate.net

Cyclization and Annulation Reactions Involving the Acetate Side Chain

The ethyl acetate side chain in this compound is a key handle for constructing fused heterocyclic ring systems. The presence of an α-methylene group activated by both the quinoxaline ring and the ester carbonyl group provides a nucleophilic center for a variety of cyclization and annulation reactions.

The active methylene (B1212753) and ester groups of the acetate side chain are ideal precursors for condensation reactions with binucleophiles to generate novel fused heterocycles. A prominent example is the reaction with hydrazine and its derivatives.

Treatment of this compound with hydrazine hydrate is a direct pathway to the synthesis of fused pyridazinone systems. The reaction proceeds via initial formation of the corresponding acyl hydrazide, followed by intramolecular cyclization and dehydration to yield a pyridazino[4,5-b]quinoxaline (B102560) derivative. This strategy is a common and effective method for building six-membered heterocyclic rings onto existing scaffolds. researchgate.net

Similarly, the construction of fused pyrazole (B372694) rings, leading to pyrazolo[1,5-a]quinoxaline derivatives, is a well-established synthetic goal. rsc.orgresearchgate.net While synthetic routes often involve different starting materials, the underlying principle of condensing a 1,3-dicarbonyl equivalent (which can be derived from the acetate group) with a hydrazine moiety is central. The resulting pyrazolo[1,5-a]quinoxaline scaffold is of significant interest in medicinal chemistry. nih.gov

Furthermore, reactions with other binucleophiles can lead to different fused systems. For instance, reaction of related 2-hydrazinoquinoxalines with reagents like diethyl oxalate (B1200264) can afford fused triazino[4,3-c]quinazoline-3,4-diones, demonstrating the versatility of such intermediates in creating diverse polycyclic frameworks. nih.gov

ReagentFused System FormedResulting ScaffoldReference(s)
Hydrazine HydratePyridazinonePyridazino[4,5-b]quinoxaline researchgate.net
Substituted Hydrazines / 1,3-dicarbonylsPyrazolePyrazolo[1,5-a]quinoxaline rsc.orgresearchgate.net
Diethyl Oxalate (from hydrazino intermediate)TriazinoneTriazino[4,3-c]quinazoline nih.gov

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and possess a wide range of biological activities. ijarsct.co.inresearchgate.net Quinoxaline-containing chalcones can be synthesized from an appropriate quinoxaline acetophenone (B1666503) derivative. This requires a two-step transformation starting from this compound.

Step 1: Conversion to 2-Acetyl-3-chloroquinoxaline The first step involves converting the ethyl acetate side chain into an acetyl group. A standard method to achieve this is the Claisen condensation. youtube.com Treatment of the ester with a strong base (e.g., sodium ethoxide) would generate an enolate that can react with another molecule of the ester. Subsequent acidic workup, hydrolysis, and decarboxylation of the resulting β-keto ester would yield the target 2-acetyl-3-chloroquinoxaline.

Step 2: Claisen-Schmidt Condensation The resulting 2-acetyl-3-chloroquinoxaline can then serve as the ketone component in a Claisen-Schmidt condensation. wikipedia.org This reaction involves the base-catalyzed condensation of the acetophenone derivative with a variety of aromatic aldehydes. nih.gov The reaction is typically carried out in the presence of an alkali hydroxide, such as NaOH or KOH, in an alcoholic solvent. ijarsct.co.in This versatile reaction allows for the introduction of a diverse range of substituted aryl groups, leading to a library of quinoxalinyl chalcone (B49325) derivatives.

StepReaction NameKey ReagentsIntermediate/ProductReference(s)
1Claisen Condensation & Decarboxylation1. NaOEt 2. H₃O⁺, heat2-Acetyl-3-chloroquinoxaline youtube.com
2Claisen-Schmidt CondensationAromatic Aldehyde, NaOH or KOH1-(3-Chloroquinoxalin-2-yl)-3-aryl-2-propen-1-one (Chalcone) wikipedia.orgnih.gov

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The quinoxaline scaffold has been utilized in various MCRs, often involving C-H functionalization of the quinoxalin-2(1H)-one core. mdpi.com

For this compound, the active methylene group of the acetate side chain makes it an ideal candidate for participation as the "active methylene component" in several classic MCRs. Although specific examples involving the title compound are not extensively documented, its reactivity profile is analogous to other β-ketoesters or malonate derivatives commonly used in these transformations.

For example, the title compound could potentially be employed in a Hantzsch-type dihydropyridine (B1217469) synthesis . In this MCR, an aldehyde, two equivalents of a β-ketoester (or a related active methylene compound), and ammonia (B1221849) or an ammonium (B1175870) salt condense to form a dihydropyridine ring. The use of the quinoxaline-based acetate would lead to the synthesis of novel dihydropyridines bearing two bulky quinoxalinyl substituents.

Similarly, it could serve as the active methylene component in a Biginelli reaction . This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. Incorporating the quinoxaline moiety would yield complex heterocyclic hybrids combining the quinoxaline and dihydropyrimidinone pharmacophores. The reactivity of quinoxalin-2-one with ethyl acetoacetate, a compound with a similar active methylene group, has been demonstrated, supporting the feasibility of such C-C bond-forming reactions. researchgate.net

The potential to engage this compound in these and other MCRs opens a straightforward route to complex molecules with high structural diversity and potential biological relevance.

Synthetic Utility and Role in Advanced Organic Synthesis

Ethyl 2-(3-chloroquinoxalin-2-yl)acetate as a Versatile Synthetic Building Block

This compound is a highly functionalized quinoxaline (B1680401) derivative that serves as a pivotal building block in modern organic synthesis. Its synthetic versatility stems from the presence of two key reactive sites: a chloro substituent at the C3 position of the electron-deficient quinoxaline ring and an ethyl acetate (B1210297) moiety at the C2 position featuring an active methylene (B1212753) group. The chlorine atom is susceptible to displacement via various nucleophilic substitution and cross-coupling reactions, while the methylene protons are sufficiently acidic to be removed by a base, allowing for a range of subsequent transformations. This dual reactivity enables chemists to construct a vast array of complex molecular architectures.

The strategic placement of reactive functional groups in this compound makes it an ideal precursor for the synthesis of fused polycyclic heterocyclic systems. These reactions often proceed through an initial reaction at one site, followed by an intramolecular cyclization involving the second reactive site, providing efficient access to complex scaffolds.

One notable example is the synthesis of the pyrazolo[1,5-a]quinoxaline ring system. The reaction of the chloroquinoxaline core with hydrazine (B178648) or its derivatives can lead to the formation of a pyrazole (B372694) ring fused to the quinoxaline nucleus. For instance, the chloro group can be displaced by a nucleophile, followed by cyclization involving the ester group, to form the fused heterocyclic system. A documented synthesis involves treating a related chloro compound with ammonia (B1221849) to yield 4-aminopyrazolo[1,5-a]quinoxaline-3-carboxylic acid, ethyl ester, demonstrating the utility of the chloroquinoxaline scaffold in building such fused systems. prepchem.com

Furthermore, this building block is a potential precursor for pyrrolo[1,2-a]quinoxalines, a class of compounds with significant biological and pharmacological relevance. nih.govmdpi.comnih.gov Synthetic strategies toward this scaffold often involve the formation of a bond between the N1 position of the quinoxaline ring and a carbon chain that subsequently cyclizes onto the C2 position. Starting with this compound, a tandem reaction sequence can be envisioned. For example, a Sonogashira coupling of a suitable terminal alkyne at the C3 position, followed by an intramolecular cyclization involving the active methylene group, could provide a direct route to functionalized pyrrolo[1,2-a]quinoxalines. researchgate.net

Table 1: Examples of Polycyclic Heterocyclic Systems Derived from Quinoxaline Precursors This table is illustrative of the types of structures that can be synthesized from chloroquinoxaline precursors.

Precursor Type Reagent Resulting Heterocyclic System Reference
3-Chloroquinoxaline derivative Saturated alcoholic ammonia Pyrazolo[1,5-a]quinoxaline prepchem.com
2-Chloroquinoline (B121035) derivative Propargyl alcohol, Secondary amine Pyrrolo[1,2-a]quinoline researchgate.net
2-(1H-pyrrol-1-yl)aniline 2-Chloronicotinaldehyde Pyrrolo[1,2-a]quinoxaline nih.gov

The reactivity of the C3-chloro group is central to the role of this compound as an intermediate for diverse quinoxaline scaffolds. This position is activated towards nucleophilic aromatic substitution (SNAr) and serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrazine (B50134) ring in the quinoxaline system facilitates the displacement of the chlorine atom by a range of nucleophiles. libretexts.orgresearchgate.net This allows for the straightforward synthesis of quinoxaline derivatives bearing amino, alkoxy, and thioether groups at the C3 position, each of which can serve as a foundation for further synthetic elaboration.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry relies heavily on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the quinoxaline C3 position and various aryl or vinyl groups using boronic acids or their esters as coupling partners. youtube.comorganic-chemistry.org This is a powerful method for creating extended π-conjugated systems relevant to materials science. harvard.edunih.gov

Sonogashira Coupling: By coupling with terminal alkynes, the Sonogashira reaction introduces alkynyl moieties at the C3 position. wikipedia.orglibretexts.orgorganic-chemistry.org These alkynyl-quinoxalines are valuable intermediates themselves, as the alkyne can participate in further reactions such as cycloadditions or serve as a rigid linker in larger molecular constructs. researchgate.net

Table 2: Functionalization of the 3-Chloroquinoxaline Core This table illustrates the diverse functionalities that can be introduced at the C3 position.

Reaction Type Reagents Functional Group Introduced
Nucleophilic Substitution R-NH2 (Amine) -NHR (Amino)
Nucleophilic Substitution R-OH (Alcohol) / R-O- (Alkoxide) -OR (Alkoxy/Aryloxy)
Nucleophilic Substitution R-SH (Thiol) / R-S- (Thiolate) -SR (Thioether)
Suzuki-Miyaura Coupling R-B(OH)2 (Boronic Acid) -R (Aryl, Vinyl, etc.)
Sonogashira Coupling R-C≡CH (Terminal Alkyne) -C≡C-R (Alkynyl)

Contribution to Material Science Research

The quinoxaline moiety is an electron-deficient heterocycle, a property that makes its derivatives highly valuable in the field of material science. The ability to easily synthesize and functionalize quinoxaline scaffolds, using versatile building blocks like this compound, allows for the precise tuning of their electronic and photophysical properties for specific applications. [Previous Search Results 1, 5]

Quinoxaline-based materials have emerged as a significant class of organic semiconductors, particularly for n-type (electron-transporting) applications in organic electronic devices. [Previous Search Results 1] Their inherent electron-deficient character facilitates efficient electron injection and transport. These derivatives are widely used in:

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer, quinoxaline polymers and small molecules can exhibit good electron mobility. [Previous Search Results 2, 4]

Organic Solar Cells (OSCs): Quinoxaline derivatives are used as non-fullerene acceptors or as components in donor-acceptor (D-A) type polymers, where their tunable lowest unoccupied molecular orbital (LUMO) energy levels are critical for efficient charge separation. [Previous Search Results 1]

Dyes for Dye-Sensitized Solar Cells (DSSCs): The quinoxaline unit can act as a strong electron-accepting group (auxiliary acceptor) or as a π-bridge within D-π-A sensitizer (B1316253) dyes, enhancing light absorption and promoting efficient electron injection into the semiconductor electrode. [Previous Search Results 1]

The performance of these materials can be systematically optimized by modifying the quinoxaline core with different substituents, a task for which this compound is an ideal starting point.

The extended π-system and the electron-accepting nature of the quinoxaline ring make it an excellent chromophore, which is the part of a molecule responsible for its color and light-emitting properties. [Previous Search Results 2] This has led to their application in:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are used as fluorescent emitters or as host materials for phosphorescent dopants. [Previous Search Results 3] By creating donor-acceptor-donor (D-A-D) type molecules with a quinoxaline core, researchers can achieve high quantum efficiencies and tune the emission color. [Previous Search Results 3] They are also investigated as materials for thermally activated delayed fluorescence (TADF). [Previous Search Results 1, 5]

Ligands for Optoelectronic Complexes: The nitrogen atoms in the pyrazine ring can coordinate with metal ions, making quinoxaline derivatives useful as ligands in light-emitting metal complexes. These complexes can exhibit unique photophysical properties applicable in sensing and lighting technologies.

Table 3: Performance of Selected Quinoxaline-Based Organic Electronic Devices

Device Type Quinoxaline Role Key Performance Metric Reported Value Reference
Organic Solar Cell (OSC) Polymer Acceptor Power Conversion Efficiency (PCE) 9.78% - 10.45% [Previous Search Results 1]
Organic Solar Cell (OSC) Polymer Donor (PTQ10) Power Conversion Efficiency (PCE) >16% [Previous Search Results 1]
Organic Field-Effect Transistor (OFET) p-type Polymer (PQ1) Hole Mobility (µh) 0.12 cm2 V-1 s-1 [Previous Search Results 2]
Phosphorescent OLED (PHOLED) Host Material (DCQ) Maximum Quantum Efficiency 24.6% [Previous Search Results 3]

Enabling and Inspiring Novel Reaction Pathways

The true synthetic utility of a building block is not only in its application in known transformations but also in its potential to enable and inspire the development of novel reaction pathways. This compound, with its unique combination of two distinct reactive centers in proximity, is perfectly poised to facilitate novel tandem, domino, or one-pot multi-component reactions.

This bifunctionality allows for the design of elegant and atom-economical synthetic sequences to rapidly build molecular complexity. A hypothetical but powerful reaction pathway could involve a sequential cross-coupling and cyclization. For example, a Sonogashira coupling at the C3-chloro position introduces an alkyne substituent. This new intermediate, without being isolated, could then be subjected to base-mediated intramolecular cyclization, where the active methylene of the acetate group attacks the alkyne, leading to the formation of a new fused ring system.

Such a pathway, combining a palladium-catalyzed cross-coupling with a subsequent cyclization in a single pot, represents a novel and highly efficient strategy for accessing complex heterocyclic libraries. The development of these types of domino reactions, which minimize purification steps and reduce waste, is a major goal in modern green chemistry. The unique architecture of this compound provides a platform for chemists to explore and realize these advanced synthetic strategies, pushing the boundaries of heterocyclic chemistry.

Exploration of Cascade and Tandem Reactions

The chloro-substituted quinoxaline ring system in this compound is primed for engagement in cascade and tandem reactions, which are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. These reactions are central to modern synthetic strategies, aiming for atom and step economy.

One of the most promising avenues for this compound is in palladium-catalyzed cascade reactions. The presence of a chlorine atom at the 3-position of the quinoxaline ring makes it an ideal substrate for cross-coupling reactions, such as the Sonogashira coupling. researchgate.netresearchgate.netwikipedia.org A hypothetical, yet highly plausible, cascade sequence could commence with a Sonogashira coupling of this compound with a terminal alkyne. This initial carbon-carbon bond formation would yield an intermediate that, under the same or slightly modified reaction conditions, could undergo a subsequent intramolecular cyclization. This cyclization could involve the ester functionality or the nitrogen atom of the quinoxaline ring, leading to the formation of complex, fused heterocyclic systems. For instance, a tandem Sonogashira coupling followed by an annulation reaction could provide access to novel quinoxaline-fused pyridones or other polycyclic aromatic compounds. The efficiency of such a process would be contingent on the careful selection of the palladium catalyst, ligands, and reaction conditions to orchestrate the desired sequence of events. Research on similar 2-chloroquinoline systems has demonstrated the feasibility of such tandem Sonogashira coupling/cyclization reactions to produce fused heterocycles. researchgate.net

Furthermore, the reactivity of the active methylene group adjacent to the ester carbonyl offers possibilities for domino reactions initiated by nucleophilic attack. researchgate.net Treatment of this compound with various nucleophiles could trigger a cascade of events, starting with the displacement of the chlorine atom, followed by an intramolecular condensation or cyclization involving the ester group. This approach could be employed in multicomponent reactions, where three or more reactants combine in a one-pot synthesis to generate complex molecules with high efficiency. beilstein-journals.orgnih.govub.edu For example, a reaction with a binucleophile could lead to the formation of a new heterocyclic ring fused to the quinoxaline core.

The following table outlines potential cascade reactions involving this compound, based on known reactivity of similar heterocyclic compounds.

Table 1: Potential Cascade Reactions Involving this compound

Reaction Type Key Steps Potential Products

Design of Catalytic Systems Facilitated by Quinoxaline Motifs

The quinoxaline scaffold is a privileged structure in medicinal chemistry and materials science, and its derivatives are increasingly being explored for their potential in catalysis. This compound serves as a valuable precursor for the synthesis of ligands and catalytic molecules, leveraging the unique electronic and steric properties of the quinoxaline motif.

A significant application lies in the development of N-heterocyclic carbene (NHC) ligands. nih.gov NHCs are a class of powerful ligands for transition metal catalysis, known for their strong sigma-donating ability and steric tunability. The synthesis of quinoxaline-fused NHC precursors can be envisioned starting from this compound. For instance, sequential nucleophilic substitution of the chlorine atom with an amine, followed by intramolecular cyclization and subsequent functional group manipulations, could lead to the formation of a quinoxaline-annulated imidazolium (B1220033) salt. This salt would serve as the direct precursor to the corresponding NHC upon deprotonation. The resulting quinoxaline-fused NHC ligand could then be complexed with various transition metals, such as palladium, ruthenium, or iridium, to generate catalysts for a wide range of organic transformations, including cross-coupling reactions, metathesis, and asymmetric catalysis. mdpi.comrsc.orgnih.gov The electronic properties of the quinoxaline ring are expected to influence the catalytic activity of the resulting metal complexes.

Another avenue is the use of this compound as a building block for the construction of novel scaffold-oriented asymmetric catalysts. nih.govresearchgate.net The rigid quinoxaline backbone can provide a well-defined steric environment, which is crucial for achieving high enantioselectivity in asymmetric reactions. By appending chiral auxiliaries or catalytically active moieties to the quinoxaline core, it is possible to design bespoke catalysts for specific transformations. For example, the ester group could be modified to incorporate a chiral alcohol or amine, which could then act as a directing group or a source of chirality in a catalytic process.

Furthermore, the quinoxaline moiety can be incorporated into metal-organic frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis. The nitrogen atoms in the quinoxaline ring can act as coordination sites for metal ions, allowing for the construction of robust and catalytically active MOFs. While direct use of the title compound might be challenging, its derivatives could serve as the organic linkers in MOF synthesis.

The table below summarizes the potential roles of this compound in the design of catalytic systems.

Table 2: Potential Applications in Catalytic System Design

Catalyst Type Design Strategy Potential Catalytic Applications
N-Heterocyclic Carbene (NHC) Ligands Synthesis of quinoxaline-fused imidazolium salts as NHC precursors. Cross-coupling reactions, metathesis, C-H activation.
Asymmetric Catalysts Incorporation of chiral moieties onto the quinoxaline scaffold. Enantioselective synthesis.
Metal-Organic Frameworks (MOFs) Use of derivatives as organic linkers for MOF construction. Heterogeneous catalysis, gas separation.
Palladium Complexes Synthesis of quinoxaline-based ligands for palladium. mdpi.comrsc.orgnih.gov Suzuki, Heck, and Sonogashira cross-coupling reactions.

Theoretical and Computational Investigations on Ethyl 2 3 Chloroquinoxalin 2 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. For Ethyl 2-(3-chloroquinoxalin-2-yl)acetate, these methods would offer invaluable insights.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformation, which provides key information on bond lengths, bond angles, and dihedral angles.

For analogous quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), have been employed to achieve a detailed understanding of their molecular geometries. The optimized geometry is crucial for accurately predicting other molecular properties.

Interactive Data Table: Predicted Molecular Geometry Parameters (Hypothetical) This table is a representation of the type of data that would be generated from a DFT study. The values are hypothetical and for illustrative purposes only.

Parameter Value
Bond Length (C-Cl) 1.74 Å
Bond Length (N1=C2) 1.32 Å
Bond Angle (C2-C3-N4) 120.5°

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the distribution of these orbitals and calculate their energy levels, providing a picture of the molecule's electrophilic and nucleophilic sites.

Interactive Data Table: Frontier Molecular Orbital Energies (Hypothetical) This table illustrates the kind of data FMO analysis would provide. The values are hypothetical.

Orbital Energy (eV)
HOMO -6.85
LUMO -2.15

Reaction Pathway Modeling and Transition State Characterization

To understand the mechanisms of reactions involving this compound, computational chemists model the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

Techniques such as synchronous transit-guided quasi-newton (STQN) methods are used to locate transition states. Characterizing these high-energy structures provides a detailed understanding of how chemical transformations occur at the molecular level.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide information on a static molecular structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. An MD simulation of this compound would model the movement of each atom based on a force field, providing a trajectory of the molecule's conformational changes.

This type of analysis is particularly useful for understanding the flexibility of the ethyl acetate (B1210297) side chain and how it might orient itself in different environments, such as in solution or when interacting with a biological target. The results of MD simulations can reveal the most populated conformations and the energy barriers between them.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to connect the molecular structure of a compound with its chemical reactivity. For a series of related compounds, these studies can reveal trends that are useful for designing new molecules with desired properties.

In Silico Design Principles for Novel Quinoxaline-Based Structures

The architectural framework of this compound presents a versatile scaffold for the in silico design of novel therapeutic agents. Computational chemistry and molecular modeling serve as foundational tools in the rational design of new quinoxaline-based structures, enabling the prediction of their biological activity and pharmacokinetic profiles before their actual synthesis. This approach significantly streamlines the drug discovery process by prioritizing compounds with the highest potential for success. The design principles revolve around strategic structural modifications to the parent molecule to enhance interactions with specific biological targets and to optimize drug-like properties.

The core strategy in the in silico design of new quinoxaline derivatives involves identifying and optimizing key pharmacophoric features. For many quinoxaline-based compounds, these features are crucial for their interaction with protein kinases, which are common targets in cancer therapy. rsc.orgnih.gov Computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are instrumental in elucidating these features. For instance, the quinoxaline ring often acts as a critical hinge-binding motif, while substituents at various positions can be tailored to interact with specific pockets within the target protein's active site. rsc.orgekb.eg

Molecular docking simulations are a cornerstone of this design process, providing insights into the binding modes and affinities of novel quinoxaline analogs. nih.gov These studies allow researchers to visualize how derivatives of this compound might interact with the amino acid residues of a target's active site. Key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For example, in designing inhibitors for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), docking studies have shown that the quinoxaline nucleus can form crucial hydrogen bonds with key amino acids such as ASP 1044 and GLU 883. ekb.eg By modifying the ethyl acetate group or the chloro substituent on the parent compound, designers can aim to create new interactions, thereby increasing binding affinity and inhibitory potency. researchgate.net

The principles of structure-based drug design guide the modification of the this compound scaffold. The chlorine atom at the 3-position, for instance, can be substituted with various functional groups to explore different binding pockets or to modulate the electronic properties of the molecule. Similarly, the ethyl acetate side chain at the 2-position offers a prime location for modification to extend into solvent-exposed regions or to form additional hydrogen bonds. nih.govtandfonline.com Computational models can predict which substitutions are most likely to yield favorable binding energies. researchgate.net

A summary of common interactions observed in docking studies of quinoxaline derivatives with various protein kinase targets is presented below.

Target ProteinKey Interacting ResiduesType of InteractionReference
VEGFR-2ASP 1044, GLU 883Hydrogen Bonding ekb.eg
EGFRNot SpecifiedStrong Binding Interactions nih.govnih.gov
c-Met KinaseNot SpecifiedHigh Binding Affinity nih.gov
FKBP12PHE128, TRP190, TYR26, VAL55Hydrophobic/Aromatic researchgate.net

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial in the early stages of design. rsc.orgfrontiersin.org These computational tools assess the drug-likeness of newly designed molecules based on parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area. By evaluating these properties computationally, unpromising candidates with poor predicted pharmacokinetics or potential toxicity can be eliminated early, focusing resources on molecules with a higher probability of becoming viable drugs. frontiersin.org The goal is to modify the this compound structure to enhance its therapeutic activity while maintaining an acceptable ADMET profile.

The table below illustrates the binding energies of several designed quinoxaline derivatives against specific protein targets, as determined by molecular docking studies.

CompoundTarget ProteinBinding Energy (kcal/mol)Reference
Derivative IVdEGFR-12.03 nih.gov
Derivative VdFKBP12-9.98 researchgate.net
Derivative 17bVEGFR-2Not specified, but potent rsc.org
Compound 4iEGFRNot specified, but promising nih.gov
Olaparib (Reference)PARP-1-93 (MM-GBSA) mdpi.com
Designed Compound 8aPARP-1-79.3 (MM-GBSA) mdpi.com

Future Research Directions and Perspectives

Development of More Efficient and Atom-Economical Synthetic Strategies

The classical synthesis of quinoxalines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, which may require harsh conditions and can generate significant waste. nih.gov Future research must pivot towards greener and more atom-economical methods for synthesizing Ethyl 2-(3-chloroquinoxalin-2-yl)acetate and its analogues.

One promising avenue is the adoption of "borrowing hydrogen" or "dehydrogenative coupling" methodologies, which are inherently atom-economical as they produce water as the primary byproduct. The use of non-precious, 3d transition metal catalysts, such as phosphine-free cobalt(II) complexes, has been shown to be effective for the synthesis of various quinoxalines from vicinal diols and o-phenylenediamines or 2-nitroanilines. rsc.orgrsc.orgresearchgate.net Applying these principles to the synthesis of the target molecule could significantly reduce waste and avoid the use of pre-functionalized, hazardous starting materials.

Furthermore, one-pot synthetic strategies represent another key area for development. nih.gov Techniques such as microwave-assisted synthesis, which can offer solvent-free conditions and drastically reduced reaction times (e.g., 60 seconds at 160 watts), present a significant improvement over traditional reflux methods. udayton.eduresearchgate.net The development of protocols that combine starting materials in a single vessel with recyclable catalysts, such as magnetically separable nanoparticles or polymer-supported catalysts, would enhance efficiency and align with the principles of sustainable chemistry. researchgate.netchim.it

Synthetic StrategyKey FeaturesPotential Advantages for Synthesis
Dehydrogenative Coupling Utilizes catalysts (e.g., Co-complexes) to form C-N bonds with water as the only byproduct. rsc.orgrsc.orgHigh atom economy; avoids stoichiometric oxidants; environmentally benign.
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reactions. udayton.eduresearchgate.netRapid reaction times; often solvent-free; improved yields.
One-Pot Reactions Combines multiple reaction steps in a single vessel without isolating intermediates. nih.govReduced waste and purification steps; increased operational efficiency.
Recyclable Catalysis Uses catalysts (e.g., alumina-supported) that can be recovered and reused. nih.govresearchgate.netLower cost; reduced environmental impact; suitable for continuous flow processes.

Exploration of Novel Catalytic Systems for Quinoxaline (B1680401) Functionalization

The chloro- and acetate-substituents on this compound are handles for further modification, but direct C-H functionalization of the quinoxaline core offers a more elegant and efficient route to novel derivatives. Future research should focus on discovering and applying new catalytic systems that can selectively activate and functionalize the C-H bonds of the benzene (B151609) portion of the quinoxaline ring.

Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. mdpi.com Systems like alumina-supported heteropolyoxometalates and binary metal oxides (e.g., Al₂O₃–ZrO₂) have demonstrated high efficiency in quinoxaline synthesis under mild, room-temperature conditions. nih.govtandfonline.com Research into their application for post-synthetic functionalization is a logical next step. Other promising heterogeneous systems include metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functionalized nanozeolites. chim.itmdpi.com

Photocatalysis, especially using visible light, is an emerging green technology. rsc.org The use of metal-free photocatalysts like graphitic carbon nitride (g-C₃N₄) or organic dyes (e.g., Eosin Y) can mediate a variety of C-H functionalization reactions, including arylation, alkylation, and sulfenylation, often under ambient conditions. mdpi.comrsc.org Exploring these methods to directly modify the quinoxaline core of this compound could unlock access to a vast chemical space of new compounds.

Catalytic SystemTypeTarget ReactionKey Advantages
Al₂O₃–ZrO₂ HeterogeneousQuinoxaline SynthesisReusable; minimal catalyst loading; operates at room temperature. tandfonline.com
g-C₃N₄ / Visible Light Heterogeneous PhotocatalysisC-H Functionalization (Arylation, Hydroxyalkylation)Metal-free; uses light as a renewable energy source; mild conditions. mdpi.com
Cu-CPO-27 (MOF) HeterogeneousC-H AminationRecyclable; uses molecular oxygen as a green oxidant. mdpi.com
Eosin Y / KI Homogeneous PhotocatalysisC-H ArylationMetal-free; high selectivity; proceeds via Minisci-type radical reaction. rsc.org
Amberlyst 15 / Sunlight Homogeneousα-BifunctionalizationGreen (water solvent, sunlight); metal-free acid catalysis. nih.gov

Deeper Mechanistic Understanding of Complex Transformations

To develop more efficient synthetic strategies and novel catalytic systems, a fundamental, mechanistic understanding of the underlying chemical transformations is crucial. While the general mechanism of quinoxaline formation via condensation is known, the intricacies of catalyzed and more complex functionalization reactions remain an area for active investigation. researchgate.net

Future research should employ a combination of experimental and computational techniques to elucidate reaction pathways. For instance, the course of the classic condensation reaction between benzil (B1666583) and 1,2-phenylenediamine has been successfully mapped using ¹³C NMR spectroscopy with labeled substrates. rsc.org Similar isotopic labeling studies could be applied to the synthesis of this compound to identify rate-determining steps and key intermediates.

For novel catalytic reactions, particularly those involving photocatalysis or direct C-H activation, mechanistic studies are essential to confirm the nature of the reactive species. Many of these transformations are proposed to proceed through radical intermediates or single electron transfer (SET) pathways. nih.govresearchgate.net Controlled experiments, such as radical trapping and fluorescence quenching, can provide evidence for these mechanisms. nih.gov A deeper understanding will enable the rational optimization of reaction conditions, catalyst design, and substrate scope. rsc.org

Predictive Modeling for the Rational Design of Quinoxaline-Based Materials

Computational chemistry and predictive modeling are indispensable tools for accelerating the discovery of new materials with tailored properties. For quinoxaline derivatives, these methods can guide the synthesis of compounds with enhanced biological activity or specific material characteristics. Future research on this compound should leverage these in silico approaches for rational design.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique for correlating molecular descriptors with biological activity. nih.gov By developing 2D- and 3D-QSAR models for a series of derivatives synthesized from this compound, researchers can identify key structural features responsible for a desired effect, such as anticancer or enzyme inhibitory activity. nih.govmdpi.comtandfonline.com This allows for the virtual screening and prioritization of target molecules before committing to their synthesis. researchgate.netresearchgate.net

Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how quinoxaline derivatives interact with biological targets like proteins and enzymes. tandfonline.comtandfonline.com These simulations can predict binding affinities and conformations within an active site, helping to explain structure-activity relationships and guiding the design of more potent and selective inhibitors. nih.govresearchgate.net These computational tools can significantly reduce the time and cost associated with the traditional trial-and-error approach to drug discovery and materials development. nih.gov

Modeling TechniqueApplicationInformation Gained
2D/3D-QSAR Predict biological activityIdentifies key molecular descriptors (e.g., steric, electronic) correlated with activity. nih.govnih.gov
Molecular Docking Predict binding mode to a biological targetProvides binding affinity scores and visualizes interactions with active site residues. researchgate.nettandfonline.com
Molecular Dynamics (MD) Simulate the dynamic behavior of a molecule-target complexAssesses the stability of the binding pose over time. tandfonline.comresearchgate.net
DFT (Density Functional Theory) Explore reactivity and electronic propertiesCalculates orbital energies, charge distribution, and optical properties. tandfonline.com
ADMET Prediction Assess drug-likenessPredicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov

Integration of this compound into Supramolecular Chemistry Research

Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent interactions, offers exciting opportunities for creating functional materials. The rigid, aromatic structure of the quinoxaline core makes it an excellent scaffold for building complex supramolecular architectures.

A significant future direction is the use of this compound as a precursor for larger, shape-persistent macrocycles, such as quinoxaline-based cavitands. iucr.orgresearchgate.net These cavitands possess deep cavities capable of encapsulating guest molecules, driven by weak interactions like C-H···π and π-π stacking. iucr.org By modifying the ester and chloro groups of the starting material, it is possible to synthesize novel hosts with tailored recognition properties for specific guests, leading to applications in sensing, separations, and catalysis.

Furthermore, the functional groups on this compound can be used to direct self-assembly into well-defined nanostructures. The interplay of hydrogen bonding (potentially through hydrolysis of the ester), π-stacking from the quinoxaline rings, and other intermolecular forces could be harnessed to create materials like organogels, liquid crystals, or molecular wires. Understanding the structural features that govern these self-assembly processes is crucial for designing new quinoxaline-based materials with emergent functions. iucr.org

Q & A

Q. What are the established synthetic routes for Ethyl 2-(3-chloroquinoxalin-2-yl)acetate, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or palladium-catalyzed carbonylation. For example, C-deprotonated acetal acts as a nucleophile in the arylation of chloroquinoxaline precursors, yielding intermediates that undergo deprotection to form the target ester . Key parameters include:

  • Temperature: Optimal at 80–100°C for aryl halide activation.
  • Catalysts: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., dppf) enhance regioselectivity.
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution efficiency.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key geometric parameters include:

Bond/ParameterValue (Å/°)Reference
C8–N21.339 (3)
C7–O1 (ester)1.240 (3)
N2–C1–C6 angle108.4°
Hydrogen bonding (N–H⋯O, C–H⋯O) stabilizes the crystal lattice, with layers parallel to the (112) plane .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1H^1H NMR shows distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and aromatic protons (δ 7.5–8.2 ppm) .
  • IR : Strong C=O stretches at 1720–1740 cm⁻¹ (ester) and 1680 cm⁻¹ (quinoxaline carbonyl) .
  • MS : Molecular ion [M+H]⁺ at m/z 265.03 (calculated for C₁₂H₁₁ClN₂O₃).

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., disordered atoms) be resolved?

Disordered atoms (e.g., in the ethyl group or chloroquinoxaline ring) are modeled using SHELXL’s PART and SUMP instructions. Refinement strategies include:

  • Applying isotropic displacement parameters (Uᵢₛₒ) for overlapping positions.
  • Using restraints (DFIX, DANG) to maintain chemically reasonable geometries .
  • Validating with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis .

Q. What methodological approaches address polymorphism in this compound?

Polymorph screening involves:

  • Solvent variation: Crystallization from ethyl acetate/hexane (1:3) yields Form I (monoclinic), while DMSO/water produces Form II (orthorhombic) .
  • Differential Scanning Calorimetry (DSC): Melting point differences (ΔTₘ = 5–8°C) distinguish polymorphs.
  • Powder XRD: Unique diffraction patterns (e.g., 2θ = 12.5°, 18.7° for Form I) confirm phase purity .

Q. How do hydrogen-bonding networks influence molecular packing and stability?

The crystal structure is stabilized by:

  • N–H⋯O bonds : N2–H2A⋯O1 (2.89 Å) links quinoxaline and ester moieties.
  • C–H⋯O interactions : C8–H8⋯O1 (3.12 Å) reinforces layer stacking . Symmetry codes (e.g., x+1, y, z) generate infinite chains along the b-axis, enhancing thermal stability (TGA decomposition >200°C) .

Q. What strategies optimize enantiomeric purity in derivatives of this compound?

Chiral resolution methods include:

  • Chiral HPLC : Use a Chiralpak IC column (hexane:IPA = 85:15, 1 mL/min) to separate enantiomers (α = 1.2).
  • Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone intermediates (ee >95%) .
  • Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm configuration .

Data Interpretation & Challenges

Q. How are contradictory NMR signals (e.g., overlapping peaks) resolved?

Advanced techniques include:

  • 2D NMR (COSY, HSQC) : Correlate 1H^1H-1H^1H coupling (e.g., H8–H9 at δ 4.3 ppm) and 13C^13C-H assignments .
  • Dynamic NMR : Variable-temperature studies (25–60°C) resolve rotameric splitting in the ethyl group.

Q. What computational methods validate experimental findings for this compound?

  • *DFT (B3LYP/6-31G)**: Optimize geometry and calculate vibrational frequencies (RMSD <5 cm⁻¹ vs. IR data) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., 12% H⋯H, 35% O⋯H contacts) .

Key Software & Tools

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) .
  • Visualization : DIAMOND for hydrogen-bond mapping .
  • Data collection : APEX3 and SAINT for SC-XRD integration .

Note : For pharmacological applications, preliminary studies suggest quinoxaline derivatives exhibit antimalarial and kinase-inhibitory activity , though specific data for this compound require further investigation.

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